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H-D-His(1-Me)-OH

Cat. No.: B555599
CAS No.: 163750-77-4
M. Wt: 169.18 g/mol
InChI Key: BRMWTNUJHUMWMS-ZCFIWIBFSA-N
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Description

Contextualizing Histidine Derivatives in Biomolecular Studies

Histidine (His, H) is a proteinogenic amino acid characterized by its imidazole (B134444) side chain, which possesses a pKa of approximately 6.0, allowing it to act as both a proton donor and acceptor at physiological pH atamanchemicals.comwikipedia.org. This property makes histidine crucial for enzyme catalysis, acting as a catalytic residue in many enzyme active sites, and for buffering biological systems atamanchemicals.comwikipedia.orgrsc.org. Furthermore, the imidazole ring's nitrogen atoms are adept at coordinating metal ions, making histidine indispensable in metalloproteins like myoglobin (B1173299) and hemoglobin, and in protein purification via poly-histidine tags atamanchemicals.comwikipedia.org.

Beyond its canonical roles, histidine is subject to various post-translational modifications (PTMs), including methylation, phosphorylation, and hydroxylation rsc.org. Histidine methylation, in particular, has been known since the 1960s, initially identified in muscle proteins like actin and myosin nih.govoup.combiorxiv.org. While less common than lysine (B10760008) or arginine methylation, histidine methylation has recently seen a resurgence of interest due to the identification of specific histidine methyltransferases (HMTs) and their roles in cellular regulation nih.govoup.combiorxiv.orgnih.gov.

D-amino acids, the enantiomers of the standard L-amino acids, are not incorporated into proteins via ribosomal synthesis nih.gov. Instead, they are found in specific biological contexts, such as bacterial cell walls (e.g., D-alanine, D-glutamic acid), certain peptides, antibiotics, and as metabolic intermediates nih.govfrontiersin.orgtandfonline.com. Their presence can confer unique structural properties and resistance to enzymatic degradation frontiersin.orgtandfonline.com. While D-histidine is less prevalent in typical eukaryotic proteins compared to its L-counterpart, its existence highlights the broader chiral diversity in biological molecules.

The Significance of N-Methylated Histidine Isomers in Biochemical Pathways

Histidine can be methylated at two distinct nitrogen atoms within its imidazole ring: the N1 (also referred to as Nτ or tele) and N3 (also referred to as Nπ or pros) positions, yielding 1-methylhistidine (1-MH) and 3-methylhistidine (3-MH), respectively rsc.orgnih.govhmdb.cahmdb.ca. The compound in focus, N1-methyl-D-histidine, specifically refers to the D-enantiomer methylated at the N1 position.

The methylation of histidine residues can significantly alter their biochemical properties. These modifications can:

Modify pKa: Methylation can increase the pKa of the imidazole ring, influencing its protonation state at physiological pH nih.govnih.gov.

Alter steric and electronic properties: Methylation increases molecular volume and hydrophobicity, and it can fix the tautomeric and protonation states of the imidazole ring rsc.orgnih.gov.

Impact metal ion chelation: Changes in the imidazole ring's electronic distribution due to methylation can affect its ability to coordinate metal ions nih.gov.

Influence protein structure and function: For example, N1-methylation of histidine in actin (His73) by SETD3 is crucial for smooth muscle contraction and actin filament stabilization nih.govoup.comhmdb.ca.

The D-chirality of N1-methylhistidine suggests potential roles in non-ribosomal peptide synthesis or as a specific metabolite, distinct from its L-counterpart. Research into D-amino acid metabolism and their roles in various organisms, including bacteria and in disease states, is an active area nih.govfrontiersin.orgtandfonline.com. The specific biological significance of N1-methyl-D-histidine itself is likely tied to its unique stereochemistry and methylation pattern, potentially serving as a research probe or a marker in specific metabolic pathways.

Historical Development and Academic Research Trajectory of H-D-His(1-Me)-OH

The study of histidine methylation has a history spanning over half a century. The first reports of methylated histidine appeared in the 1960s and 1970s, identifying these modifications in actin and myosin nih.govoup.combiorxiv.org. Earlier, in 1929, the methylated dipeptide anserine (B1665513) (β-alanyl-N-methyl-L-histidine) was identified in goose muscle, marking one of the earliest discoveries of methylated histidine uio.no.

For decades, histidine methylation remained a relatively understudied PTM compared to methylation on lysine and arginine, which are central to epigenetic regulation oup.combiorxiv.orgnih.gov. However, recent advancements have dramatically accelerated research in this area. The discovery of specific protein histidine methyltransferases (PHMTs), such as SETD3 (responsible for actin methylation) and METTL9, has been a significant turning point nih.govoup.combiorxiv.orghmdb.caoup.com. High-throughput proteomics studies in the last decade have identified hundreds of methylated histidine sites across various proteomes, underscoring the widespread nature of this modification nih.govoup.combiorxiv.orguio.no.

Research into D-amino acids has also evolved, moving from understanding their role in bacterial cell walls to exploring their potential in human health and disease nih.govfrontiersin.orgtandfonline.com. While direct historical research on "this compound" (N1-methyl-D-histidine) as a specific entity is less documented than its L-isomer or general histidine methylation, the synthesis of N1-methyl-L-histidine has been reported ontosight.ainih.govchemicalbook.comgla.ac.uk, and the study of D-amino acid derivatives is a growing field. The trajectory suggests that specific chiral methylated histidine derivatives like N1-methyl-D-histidine are likely subjects of synthetic chemistry and specialized biochemical investigations, potentially as tools to probe enzyme mechanisms or as specific metabolites.

Data Tables

To illustrate the properties and context of histidine methylation, the following data tables provide relevant information.

Table 1: Physicochemical Properties of 1-Methylhistidine (L-isomer)

PropertyValueSource
Molecular FormulaC7H11N3O2 ontosight.ainih.govchemicalbook.com
Molecular Weight169.18 g/mol ontosight.ainih.govchemicalbook.com
Melting Point~240 °C (dec.) chemicalbook.com
SolubilitySlightly soluble in water; soluble in water and ethanol ontosight.aichemicalbook.com
Optical Activity[α]20/D -24° (c=2% in H2O) chemicalbook.com
IUPAC Name(2S)-2-amino-3-(1-methylimidazol-4-yl)propanoic acid nih.gov

Note: The D-enantiomer of 1-methylhistidine would exhibit opposite optical activity ([α]20/D +24°). Specific experimental data for the D-isomer is less commonly reported than for the L-isomer.

Table 2: Examples of Histidine Methylation in Proteins

Protein NameCanonical Histidine ResidueMethyltransferaseMethylation Site (N-position)SignificancePrimary Reference
ActinHis73SETD3Nτ (equivalent to N1)Crucial for smooth muscle contraction and actin filament stabilization. nih.govoup.comhmdb.caoup.comresearchgate.net
Ribosomal Protein L3 (RPL3)His243METTL18Nπ (equivalent to N3)Role in ribosomal function and protein synthesis is being investigated. nih.govoup.com
Zinc Transporter SLC39A7 (example motif)Second His in "HxH" motifMETTL9N1 (Nπ)N1-methylation of zinc transporters by METTL9 is required for tumor growth. nih.govresearchgate.net
S100A9 (calgranulin S100A9)Histidine residueMETTL9Nπ (N1)Implicated in immune response and inflammatory processes. rsc.orguio.no
MyosinVariousNot specifiedNτ (N1) or Nπ (N3)Early discovery site for histidine methylation; levels vary by muscle type. nih.govoup.combiorxiv.orguio.no
Myosin Light Chain Kinase 2 (MYLK2)Histidine residueNot specifiedNπ (N3)Methylated histidine found in skeletal muscle. uio.no

Note: Nomenclature for N1/N3 and Nτ/Nπ can be confusing in literature. This table uses common designations based on provided sources, aiming for clarity regarding the position of methylation.

N1-methyl-D-histidine, as a specific chiral derivative of methylated histidine, stands at the intersection of amino acid modification research and the study of D-amino acid biology. While research on this precise compound may be specialized, it contributes to the broader understanding of how subtle chemical changes—chirality and methylation—can profoundly influence molecular interactions and biological pathways. The ongoing discoveries of histidine methyltransferases and the expanding proteomic datasets continue to illuminate the significance of histidine methylation, positioning derivatives like N1-methyl-D-histidine as potentially valuable probes and markers in future chemical biology investigations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11N3O2 B555599 H-D-His(1-Me)-OH CAS No. 163750-77-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-(1-methylimidazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-10-3-5(9-4-10)2-6(8)7(11)12/h3-4,6H,2,8H2,1H3,(H,11,12)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMWTNUJHUMWMS-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(N=C1)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426350
Record name 1-Methyl-D-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163750-77-4
Record name 1-Methyl-D-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Strategies for H D His 1 Me Oh and Its Analogues

Stereoselective Synthesis Methodologies for D-Histidine Derivatives

Achieving enantiomeric purity is paramount when synthesizing D-histidine derivatives like H-D-His(1-Me)-OH. Several methodologies are employed to ensure the correct stereochemistry is maintained or established.

Classical Solution-Phase Approaches in the Synthesis of this compound

Classical solution-phase synthesis involves carrying out reactions in a solvent, allowing for purification of intermediates at each step. The synthesis of N1-methyl-D-histidine via solution-phase methods typically involves the selective methylation of the imidazole (B134444) nitrogen of D-histidine or its protected derivatives. This can be achieved using various methylating agents under controlled conditions. For example, methylation might involve protecting the amino and carboxyl groups, followed by reaction with a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. Subsequent deprotection steps are then required to yield the target compound. These methods often require careful optimization to prevent racemization and ensure regioselective methylation at the N1 position of the imidazole ring.

Solid-Phase Peptide Synthesis (SPPS) Techniques for Incorporating N-Methylhistidine Residues

Solid-phase peptide synthesis (SPPS) is a widely used technique for assembling peptides, and it can be adapted for the incorporation of modified amino acids like N1-methyl-D-histidine. In SPPS, the growing peptide chain is anchored to an insoluble polymer support (resin), allowing for easy removal of excess reagents and by-products through filtration and washing sigmaaldrich.combachem.comiris-biotech.de.

Incorporating N-methylated amino acids, including N1-methyl-D-histidine, into peptides via SPPS presents specific challenges due to increased steric hindrance peptide.comnih.gov. This often necessitates the use of specialized coupling reagents and optimized reaction conditions to achieve high coupling yields. Commonly employed coupling reagents for N-methyl amino acids include phosphonium (B103445) or uronium salts such as HATU, PyAOP, or PyBOP in combination with additives like HOAt peptide.comnih.gov. Monitoring the coupling efficiency is crucial, often done using colorimetric tests like the bromophenol blue test, as N-methyl amino acids may not give a strong color change with ninhydrin (B49086) peptide.com.

The synthesis of peptides containing N-methyl-rich sequences can be challenging, with potential side reactions occurring during cleavage from the resin, such as fragmentation or diketopiperazine formation nih.gov. The choice of protecting groups and cleavage conditions is critical to minimize these issues nih.gov. Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is commonly used in SPPS, and Fmoc-protected N1-methyl-D-histidine is commercially available as a building block for this purpose sigmaaldrich.com.

Chemoenzymatic Synthesis Routes for Enantiomerically Pure this compound

Chemoenzymatic synthesis combines chemical and enzymatic steps to leverage the high specificity and efficiency of enzymes. For the preparation of enantiomerically pure this compound, enzymatic resolution of racemic mixtures or enzymatic catalysis in specific synthetic steps can be employed tudelft.nlnih.govnih.govmdpi.comacs.orgresearchgate.net.

Enzymatic kinetic resolution is a powerful strategy where an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted or converting it to a different product. For amino acids, enzymes like lipases or acylases can be used to resolve racemic mixtures of N-acetylated amino acids or their derivatives tudelft.nlgoogle.com. While direct enzymatic methylation of D-histidine to selectively form N1-methyl-D-histidine is less commonly reported, enzymes could potentially be engineered or utilized for specific methylation steps or for resolving intermediates in the synthesis pathway. For example, enzymes can be used to stereoselectively synthesize chiral building blocks that are then chemically modified to yield this compound. The development of enzyme variants through directed evolution can also lead to enzymes with broader substrate specificity and improved catalytic performance for synthesizing modified amino acids tudelft.nlnih.gov.

Derivatization and Functionalization of the Imidazole Moiety and Carboxyl Group in this compound

The imidazole ring and the carboxyl group of this compound offer sites for further derivatization and functionalization, which can alter its properties or enable its conjugation to other molecules.

Imidazole Moiety: The imidazole ring, even after N1-methylation, retains its aromatic character and potential for further modifications. While N1 is methylated, the N3 position can still participate in coordination chemistry or protonation. Modifications could include electrophilic substitution on the ring carbons, although this is less common than N-alkylation. The N3 nitrogen can be protonated or coordinated to metal ions, influencing the compound's behavior in biological systems or catalytic processes. Research has explored various histidine mimics and modifications to understand their roles in protein function, including methylation at different positions nih.govnih.govnih.gov.

Carboxyl Group: The carboxyl group can be readily derivatized to form esters, amides, or activated esters. Esterification is a common method for protecting the carboxyl group during synthesis or for modifying solubility and bioavailability. Amide formation, by coupling the carboxyl group with amines, is fundamental in peptide synthesis and can be used to attach this compound to other peptides, proteins, or solid supports. Activation of the carboxyl group, for example, by forming an acid chloride or an active ester, facilitates these coupling reactions.

Green Chemistry Approaches in the Synthesis of Histidine-Based Compounds

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical synthesis. Applying these principles to the synthesis of this compound and related compounds is an ongoing effort.

Solvent Reduction and Use of Safer Solvents: Traditional organic synthesis often relies on volatile organic compounds (VOCs) that can be toxic or environmentally harmful. Green chemistry approaches favor the use of water, supercritical fluids, or bio-based solvents. Chemoenzymatic syntheses often operate in aqueous media, aligning with green chemistry principles nih.govnih.gov.

Catalysis: The use of catalytic methods, including biocatalysis (enzymes) and organocatalysis, is a cornerstone of green chemistry. Catalysts are used in small amounts and can often perform reactions with high selectivity and efficiency, reducing waste and energy consumption. Enzymes, in particular, offer high chemo-, regio-, and stereoselectivity under mild conditions tudelft.nlnih.govnih.govmdpi.comacs.org.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the reactants into the final product minimizes waste. This can be achieved through addition reactions or by minimizing the use of stoichiometric reagents that produce significant by-products.

Reduced Waste Generation: Minimizing the number of synthetic steps, improving yields, and recycling reagents or catalysts contribute to waste reduction. SPPS, while efficient for peptide assembly, can generate significant solvent waste; however, advancements in solvent recycling and greener solvents are being explored sigmaaldrich.combachem.comiris-biotech.de.

The development of more sustainable synthetic routes for modified amino acids like this compound is crucial for their broader application in research and industry.

Molecular Mechanisms and Interactions of H D His 1 Me Oh in Biological Systems

Receptor Binding and Ligand-Receptor Interactions

The interaction of small molecules with receptors is a cornerstone of pharmacology. For derivatives of histidine, the primary targets are the four subtypes of histamine (B1213489) receptors (H1, H2, H3, H4), which are all G protein-coupled receptors (GPCRs) involved in a myriad of physiological processes. nih.govmdpi.com

Investigation of Histamine Receptor Subtypes (H1, H2, H3, H4) in the Context of H-D-His(1-Me)-OH

Histamine receptors mediate diverse effects, from allergic responses (H1R) and gastric acid secretion (H2R) to neurotransmitter release (H3R) and immune modulation (H4R). nih.gov The affinity and efficacy of a ligand are highly dependent on its chemical structure, including stereochemistry and substitutions like methylation.

While direct binding affinity studies for this compound are not extensively documented in the available literature, research on other methylated histamine derivatives provides a strong predictive framework for its likely receptor interaction profile. Methylation, whether on the imidazole (B134444) ring or the side chain, significantly alters receptor selectivity and potency. nih.gov

For instance, methylation at the 4-position of the imidazole ring in 4-methylhistamine (B1206604) (4-MeHA) results in a compound with high affinity for the H4 receptor (Ki = 7.0 ± 1.2 nM) and very low potency at H1 and H3 receptors, making it a selective H4R agonist. nih.gov Its potency at the H2 receptor is similar to its H4 receptor activity. nih.gov In contrast, methylation on the side chain, as seen in Nα-methylhistamine, yields a potent H3 receptor agonist with markedly reduced affinity for the H4 receptor. nih.gov Studies also show a clear stereoselectivity at both H3 and H4 receptors, with a preference for enantiomers having a configuration equivalent to L-histidine. nih.gov

Given these findings, the N1-methylation and D-configuration of this compound suggest it would exhibit a distinct binding profile across the four receptor subtypes compared to histamine or other derivatives. However, specific experimental data quantifying its affinity (Ki) or potency (EC50/IC50) at each receptor subtype is required for a definitive characterization.

Table 1: Comparative Receptor Binding Profile of Selected Histamine Derivatives This table presents data on related compounds to provide context for the potential interactions of this compound.

Compound Primary Receptor(s) of Interest Reported Affinity / Potency Citation
Histamine H1R, H2R, H3R, H4R Acts as a non-selective agonist at all four receptor subtypes. nih.gov
4-Methylhistamine H4R, H2R Potent and selective H4R agonist (Ki = 7.0 nM); also potent at H2R. nih.gov
Nα-Methylhistamine H3R Potent H3R agonist with ~20-fold lower affinity at the H4R. nih.gov
This compound H1R, H2R, H3R, H4R Specific binding affinity data is not available in the reviewed literature.

Allosteric Modulation and Biased Agonism/Antagonism Studies with this compound

Modern pharmacology recognizes that ligand-receptor interactions extend beyond simple activation (agonism) or blockade (antagonism) at the primary binding site (orthosteric site). Two key concepts are allosteric modulation and biased agonism. Allosteric modulators bind to a topographically distinct site on the receptor, altering the receptor's affinity or efficacy for the endogenous ligand. Biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one of several downstream signaling pathways coupled to a single receptor.

These complex mechanisms offer the potential for more refined therapeutic interventions with fewer side effects. For a compound like this compound, it is conceivable that it could act as an allosteric modulator or a biased agonist at histamine receptors. However, there are no specific studies within the reviewed scientific literature that investigate this compound for these properties. Such characterization would necessitate dedicated functional assays measuring multiple signaling outputs (e.g., G-protein activation vs. β-arrestin recruitment), which have not been reported for this specific molecule.

Computational Modeling and Molecular Dynamics Simulations of this compound Binding

Computational methods, including molecular docking and molecular dynamics (MD) simulations, are powerful tools for predicting and analyzing the binding of a ligand to its receptor at an atomic level. These simulations can reveal the likely binding pose, identify key interacting amino acid residues, and estimate the stability and energetics of the ligand-receptor complex.

Such studies would be invaluable for understanding how the N1-methyl group and the D-chiral center of this compound influence its orientation within the binding pockets of the different histamine receptor subtypes. Despite the utility of these methods, a search of the current literature did not yield any specific computational modeling or MD simulation studies focused on the interaction between this compound and histamine receptors.

Enzyme Interactions and Catalytic Modulation by this compound

The histidine side chain is one of the most versatile amino acid residues in enzyme active sites, participating in acid-base catalysis and metal ion coordination. Chemical modification of the histidine structure, such as methylation, can significantly impact these functions.

Inhibition and Activation Mechanisms of Key Enzymes by this compound

Methylated histidine derivatives can be utilized as research tools or as precursors for designing enzyme inhibitors. For example, derivatives of histidine and histamine have been used to synthesize N-heterocyclic carbene (NHC)-metal complexes designed for therapeutic applications. mdpi.comresearchgate.net In this context, the methylated imidazole moiety is a key structural component for complex formation. mdpi.com

While this compound may be used in synthetic chemistry to produce potential enzyme modulators, its intrinsic capacity to directly inhibit or activate key biological enzymes is not well-documented. Histamine itself is produced via the enzyme histidine decarboxylase and inactivated by histamine N-methyltransferase, which methylates the imidazole ring. nih.gov The D-configuration and pre-methylated state of this compound make it an unlikely substrate for these specific enzymes, but its potential to interact with or modulate other enzymes remains an area for further investigation.

Role of this compound in Metal Ion Coordination and Enzyme Active Sites

The imidazole side chain of histidine is a critical ligand for coordinating transition metal ions, such as zinc (Zn²⁺) and copper (Cu²⁺), in the active sites of numerous metalloenzymes. The specific coordination geometry is crucial for catalytic activity.

This suggests that this compound could be incorporated into synthetic peptides or proteins to serve as a metal-binding site. The N1-methylation would prevent that specific nitrogen from participating in coordination, potentially altering the resulting geometry and redox potential of the metal center compared to an unmodified histidine residue. While this has clear implications for the rational design of artificial metalloenzymes, its specific role within natural biological enzyme active sites has not been characterized.

Table 2: Potential Metal Ion Coordination Modes of N1-Methyl-Histidine Based on findings from studies on the L-isomer, L-Nτ-methylhistidine.

Coordination Mode Description Implication of N1-Methylation Citation
Glycine-like The metal ion is chelated by the α-amino group and the carboxylate oxygen. The imidazole ring does not directly coordinate. This mode remains fully available as it does not involve the imidazole nitrogens. acs.org
Histamine-like The metal ion is chelated by the α-amino group and the N3 (π) nitrogen of the imidazole ring. This mode remains available, as the N1 (τ) nitrogen is methylated, leaving the N3 nitrogen free to coordinate. acs.org
Mixed Chelation In bis-complexes (two ligands to one metal), structures can form with one ligand in a glycine-like mode and the other in a histamine-like mode. The N1-methyl group influences the equilibrium between different mixed and uniform chelation states. acs.org

Kinetic and Mechanistic Characterization of Enzyme-H-D-His(1-Me)-OH Complexes

The formation of N-methylhistidine is catalyzed by a class of enzymes known as histidine methyltransferases (HMTs), which utilize S-adenosylmethionine (SAM) as a methyl group donor. rsc.org The characterization of these enzymes reveals specific kinetic and mechanistic details of how enzyme-substrate complexes involving histidine methylation are formed.

The kinetic parameters for these enzymes quantify their efficiency and affinity for their substrates. For instance, the methyltransferase METTL9, which specifically methylates the N1 (π) position of histidine within a "His-x-His" motif, has been characterized kinetically. nih.gov Studies have determined its Michaelis constant (K_m) to be 15.11 μM and its catalytic rate (k_cat) to be 44.27 × 10⁻³ s⁻¹. nih.gov This level of enzymatic efficiency is comparable to other known histidine methyltransferases, such as SETD3, which methylates actin. nih.gov The Michaelis constant (K_m) represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max), indicating the affinity of the enzyme for its substrate. libretexts.org The catalytic constant (k_cat) represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second when the enzyme is saturated with the substrate. libretexts.org

Mechanistically, the interaction often involves a multi-step process. Research on the inactivation of D-amino acid oxidase by methylation of its active center histidine (His-217) shows a two-step mechanism involving the formation of a non-covalent enzyme-inhibitor complex before the final covalent modification occurs. nih.gov This initial complex formation is a common feature in enzyme kinetics, allowing for substrate recognition and proper orientation within the active site before the chemical reaction proceeds. mdpi.comnih.gov In the case of METTL9, structural studies reveal that upon complex formation, the N3 (τ) atom of the target histidine's imidazole ring is stabilized by an aspartate residue in the active site, presenting the N1 (π) atom for methylation by SAM. nih.gov

Table 1: Kinetic Parameters of Histidine-Methylating Enzymes
EnzymeSubstrate MotifK_m (μM)k_cat (s⁻¹)Efficiency (k_cat/K_m) (M⁻¹s⁻¹)Reference
METTL9SLC39A7 Peptide (His-x-His)15.114.427 x 10⁻²2930 nih.gov
SETD3Actin (His73)Efficiency comparable to METTL9 nih.gov
D-amino acid oxidaseInactivated by methyl-p-nitrobenzenesulfonateInactivation Rate (k_inact) = 0.021 min⁻¹ nih.gov

Peptide and Protein Interactions Involving this compound

The incorporation of N-methylhistidine into peptides and proteins via post-translational modification significantly impacts their structure and function. rsc.org This modification is found in several key proteins, including actin, myosin, and ribosomal protein RPL3, where it plays a regulatory role. researchgate.net

Contribution of N-Methylhistidine to Protein Stability and Folding

Protein stability is determined by a delicate balance of forces, including the hydrophobic effect, hydrogen bonds, and van der Waals interactions, which collectively favor the folded native state over the unfolded denatured state. libretexts.org The methylation of histidine residues alters this balance. researchgate.net

The primary contributions of N-methylation to protein stability arise from changes in the physicochemical properties of the histidine side chain:

Hydrogen Bonding: An unmodified histidine imidazole ring can act as both a hydrogen bond donor and acceptor. rsc.org N1-methylation prevents the ring from acting as a hydrogen bond donor at that nitrogen position, which can disrupt existing hydrogen bond networks or prevent unfavorable interactions. researchgate.netrsc.org However, the methylation can also promote weaker, non-canonical interactions, such as C-H···O hydrogen bonds, which have been shown to play a role in protein folding and stabilization. rsc.org

Tautomerism and pKa: Methylation fixes the tautomeric state of the imidazole ring and alters its acid dissociation constant (pKa). researchgate.net This removes the energetic cost of tautomerization and fixes the protonation state at physiological pH, leading to more defined electrostatic interactions that can stabilize a specific protein conformation.

Histidine methylation is explicitly associated with protein stability and synthesis. rsc.org The modification of actin at histidine 73 (His73), for example, is believed to regulate the plasticity and function of the actin cytoskeleton. researchgate.net

Table 2: Comparative Properties of Histidine vs. N-Methylhistidine and Their Influence on Protein Stability
PropertyHistidineN-MethylhistidineImpact on Protein Stability
HydrophobicityModerately polarMore hydrophobicEnhances hydrophobic core packing, increasing stability. researchgate.net
Hydrogen BondingActs as H-bond donor and acceptor. rsc.orgH-bond donor capacity at the methylated nitrogen is removed. rsc.orgAlters H-bond networks; may stabilize or destabilize depending on context.
Tautomeric StateExists in Nπ-H and Nτ-H tautomers. rsc.orgFixed tautomeric state. researchgate.netReduces conformational entropy, providing a more defined structure.
SizeStandardIncreased molecular volume. researchgate.netCan improve packing in the protein interior or cause steric clashes.

Interactions with Nucleic Acids and Other Biomolecules

Histidine residues are frequently found at the interface of protein-nucleic acid complexes, where they contribute to binding through hydrogen bonds, electrostatic interactions, and metal ion coordination. nih.gov The methylation of histidine can modulate these interactions. For instance, the ability of histidine to chelate divalent metal ions like zinc (Zn²⁺) is critical for the structural integrity of DNA-binding motifs such as zinc fingers. nih.gov Methylation of a coordinating histidine residue could alter the geometry and affinity of metal binding, thereby affecting the protein's ability to recognize and bind its target DNA sequence. nih.govresearchgate.net

Furthermore, the introduction of a methyl group can cause steric hindrance or create new van der Waals contacts at the protein-DNA interface, subtly changing the specificity or stability of the complex. oup.com The interactions between biomolecules are highly dependent on shape and electrostatics, both of which are altered by this modification. acs.org

Beyond proteins and nucleic acids, 1-methylhistidine is a constituent of other important biomolecules. A notable example is the dipeptide ophidine (or balenine), composed of beta-alanine (B559535) and 1-methylhistidine. foodb.ca This dipeptide is an analog of carnosine and is abundant in the muscle and brain tissues of certain mammals, where it is believed to function as a pH buffer and antioxidant. foodb.ca

Influence on Protein-Protein Interaction Interfaces

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes and are mediated by specific contacts at well-defined interfaces. wikipedia.org The properties of the amino acid residues at these interfaces dictate the affinity and specificity of the interaction. nih.govresearchgate.net

The post-translational methylation of histidine at a PPI interface can significantly influence the interaction. A prime example is the methylation of β-actin at His73 by the enzyme SETD3. foodb.ca This modification is crucial for the interaction between actin and myosin, the motor protein responsible for muscle contraction. foodb.ca The methylation of actin at this site is required for the smooth muscle contraction necessary for processes like uterine contraction during labor. It achieves this by modulating the actin-myosin interaction, which is the core of the contractile machinery. foodb.ca

The influence of methylation on PPIs can be attributed to several factors:

Direct Steric Effects: The added bulk of the methyl group can either enhance binding by filling a hydrophobic pocket on the partner protein or weaken it by causing a steric clash.

Modulation of Electrostatics: By fixing the tautomeric state and altering the pKa, methylation creates a more defined electrostatic surface, which can lead to more specific and stable interactions. researchgate.net

Altered Hydration: The increased hydrophobicity of the methylated residue can displace water molecules from the binding interface, an effect that is often energetically favorable and can strengthen the interaction. royalsocietypublishing.org

N-methylated histidines have been identified in a number of proteins known to form complexes, suggesting a widespread regulatory role for this modification in controlling protein partnerships. rsc.org

Table 3: Examples of N-Methylhistidine in Proteins and its Influence on Interactions
ProteinModified ResidueInteracting Partner(s)Functional Influence of MethylationReference
β-actinHis73Myosin, SETD3Regulates actin plasticity; essential for smooth muscle contraction and actin-myosin interaction. researchgate.netfoodb.ca researchgate.netfoodb.ca
MyosinN-methylhistidine presentActinMethylation is abundant in this major myofibrillar protein, suggesting a role in muscle function. foodb.ca foodb.ca
Ribosomal Protein L3 (RPL3)His245Other ribosomal componentsMethylation by METTL18 is important for optimal ribosome biogenesis and function. foodb.ca foodb.ca
S100A9N-methylhistidine presentReceptor for Advanced Glycation Endproducts (RAGE)S100A9 is a known inflammatory protein; methylation may modulate its signaling interactions. researchgate.netrsc.org researchgate.netrsc.org

Structure Activity Relationship Sar Studies of H D His 1 Me Oh and Its Analogues

Elucidating Key Pharmacophores and Structural Determinants for Biological Activity

A pharmacophore model describes the essential spatial arrangement of structural features responsible for a molecule's biological activity. nih.gov For H-D-His(1-Me)-OH, the key pharmacophoric elements are derived from the foundational histidine scaffold but are uniquely modified. The primary structural determinants influencing its interactions within biological systems are the amino acid backbone, the imidazole (B134444) side chain, the stereochemistry at the α-carbon, and the specific position of the methyl group on the imidazole ring.

The histidine side chain itself is a critical functional element, capable of acting as a metal chelator, a nucleophile, or a general acid/base in enzymatic reactions. researchgate.netacs.org The imidazole ring's properties, including its pKa and hydrogen-bonding capabilities, are central to its role in protein structure and function. rsc.org

The defining structural determinants for this compound are:

D-α-Amino Acid Configuration: The D-stereochemistry distinguishes it from the proteinogenic L-histidine. This inversion of stereochemistry has a profound impact on how the molecule is recognized by chiral biological targets like enzymes and receptors, often leading to altered or antagonistic activity profiles. rsc.orgnih.gov

N-1 (π) Methylation: The methyl group is located on the pros (π) nitrogen atom of the imidazole ring, the one "near" the side chain. bevital.no This modification blocks the hydrogen-bond donor capability at this position, alters the ring's electronic properties, and introduces steric bulk, all of which can modulate binding affinity and selectivity for its molecular targets. mdpi.com It also prevents this nitrogen from participating in certain catalytic activities typical of unmodified histidine.

These features collectively define the unique pharmacophore of this compound, differentiating it from L-histidine, D-histidine, and its positional isomer, H-D-His(3-Me)-OH.

Pharmacophoric FeatureDescriptionSignificance for Biological Activity
α-Amino GroupPositively charged group (at physiological pH)Forms ionic interactions and hydrogen bonds.
Carboxylate GroupNegatively charged group (at physiological pH)Forms ionic interactions and hydrogen bonds.
D-StereocenterR-configuration at the α-carbonConfers resistance to standard proteases; alters binding geometry compared to L-isomers. rsc.org
Imidazole Ring (N-3, τ-position)Hydrogen bond acceptor/donor; basic nitrogenKey for metal ion coordination and proton transfer reactions. researchgate.net
N-1 (π) Methyl GroupMethyl substitution on the "near" nitrogenBlocks H-bond donation; modifies electronic character and steric profile of the imidazole ring. mdpi.combevital.no

Impact of Stereochemistry and Methylation Position on Activity Profiles

The biological activity of a molecule is critically dependent on its three-dimensional structure. For chiral molecules like histidine derivatives, both stereochemistry and the precise location of substituents are paramount in determining their interaction with biological systems. nih.gov

Stereochemistry (D- vs. L-Isomers): The vast majority of natural peptides and proteins are composed of L-amino acids. The use of a D-isomer, such as in this compound, is a common strategy in medicinal chemistry. The D-configuration can confer resistance to degradation by peptidases, thereby increasing the in vivo half-life of a peptide drug. More importantly, the change in stereochemistry fundamentally alters the spatial orientation of the side chain relative to the peptide backbone. This can lead to dramatic differences in binding affinity for a target receptor. In some cases, a D-isomer may exhibit much lower activity, while in others it may act as a potent inhibitor or antagonist where the L-isomer is an agonist. nih.govnih.gov Studies on RNA selection have shown that D-ribose RNA preferentially binds L-histidine over D-histidine, illustrating the fundamental nature of chiral discrimination in biological systems. nih.gov

Methylation Position (1-Me vs. 3-Me): The position of the methyl group on the imidazole ring creates two distinct isomers: 1-methylhistidine (π-methylhistidine) and 3-methylhistidine (τ-methylhistidine). bevital.nomdpi.com These isomers have different biological origins and significance. 3-Methylhistidine is an established biomarker for the breakdown of myofibrillar proteins (actin and myosin) and is thus linked to endogenous muscle catabolism. bevital.norupahealth.comresearchgate.net In contrast, 1-methylhistidine is not formed endogenously in humans but is derived from the dietary intake of anserine (B1665513), a dipeptide found in meat and fish. bevital.norupahealth.comhealthmatters.io

This metabolic distinction implies that the two isomers are handled differently by the body and interact with distinct biological pathways. Therefore, the activity profile of this compound would be expected to differ significantly from that of its 3-methyl isomer, H-D-His(3-Me)-OH, due not only to the electronic and steric differences but also to their recognition by metabolic and transport systems.

CompoundStereochemistryMethylationPrimary Biological Association
L-HistidineL (S-configuration)NoneProteinogenic; precursor to histamine (B1213489) and carnosine. rupahealth.com
D-HistidineD (R-configuration)NoneNon-proteinogenic; used in peptide drug design to increase stability. rsc.org
1-Methylhistidine (1-MH)L- or D-N-1 (π) positionBiomarker for meat and fish consumption (from anserine). bevital.nohealthmatters.io
3-Methylhistidine (3-MH)L- or D-N-3 (τ) positionBiomarker for endogenous muscle protein breakdown. bevital.noresearchgate.net

Conformational Analysis and its Correlation with Bioactivity

The biological activity of a molecule is not only dependent on its static structure but also on its conformational flexibility and the specific three-dimensional shape it adopts when interacting with a receptor—its bioactive conformation. nih.gov Conformational analysis aims to understand the range of shapes a molecule can adopt and the energy associated with them.

Several powerful techniques are used to study molecular conformation:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for determining the solution-state conformation of peptides and small molecules. tandfonline.comacs.org By measuring parameters like nuclear Overhauser effects (NOEs) and coupling constants, it is possible to deduce inter-proton distances and dihedral angles, providing a detailed picture of the average conformation in solution. tandfonline.com Advanced solid-state NMR techniques can be used to accurately measure the side-chain torsion angles (χ1 and χ2) of histidine residues within proteins. acs.org

Molecular Dynamics (MD) Simulations: These computational methods simulate the movement of atoms in a molecule over time, providing insight into its flexibility and the different stable conformations it can access. researchgate.net

Studies on cyclic peptides have shown that N-methylation can significantly influence conformation. It can restrict flexibility, rigidify the peptide backbone, and favor specific turn structures that may be more conducive to passive membrane permeability. researchgate.netnih.gov Therefore, the N-1 methyl group in this compound is expected to influence the preferred χ1 and χ2 side-chain torsion angles, which in turn would correlate with its specific bioactivity.

TechniqueInformation ProvidedRelevance to this compound
NMR SpectroscopyTorsional angles (χ1, χ2), interatomic distances, hydrogen bonding patterns. tandfonline.comacs.orgDetermines the preferred 3D structure of the side chain and backbone in solution.
Molecular DynamicsConformational landscape, flexibility, energetic profiles of different conformers. researchgate.netPredicts accessible conformations and their relative stabilities.
Circular DichroismSecondary structure content in larger peptides. acs.orgAssesses how incorporating the residue affects the overall fold of a peptide.

Computational SAR Modeling and Cheminformatics Applications

Computational chemistry and cheminformatics have become indispensable tools for accelerating drug discovery by predicting the properties of molecules and guiding synthetic efforts. researchgate.netexplorationpub.com These methods are particularly valuable for exploring the SAR of a compound series like the analogs of this compound.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. psu.eduderpharmachemica.com To develop a QSAR model for analogs of this compound, a library of related compounds would be synthesized and tested for a specific biological activity (e.g., receptor binding, enzyme inhibition). For each compound, a set of molecular descriptors (e.g., steric, electronic, hydrophobic properties) is calculated. Statistical methods are then used to build a model that correlates these descriptors with the observed activity. mdpi.com Such a model can then be used to predict the activity of new, unsynthesized analogs, prioritizing the most promising candidates for synthesis and testing. ajchem-a.com

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor or enzyme of known three-dimensional structure. acs.orgjppres.com For this compound, docking simulations could be used to place it into the active site of a hypothetical protein target. The simulation would score different binding poses based on factors like hydrogen bonds, ionic interactions, and hydrophobic contacts. mdpi.com This provides a structural hypothesis for the molecule's mechanism of action and can guide the design of new analogs with improved binding affinity. ajchem-a.com

Cheminformatics: Cheminformatics encompasses the methods used to store, retrieve, and analyze large datasets of chemical information. researchgate.netarxiv.org For modified peptides and non-canonical amino acids like this compound, cheminformatics tools are essential for managing libraries of virtual or synthesized compounds, calculating molecular properties, and identifying promising structures from large databases. tandfonline.comnih.gov These tools can filter compound libraries based on "drug-likeness" criteria (e.g., Lipinski's rules) and help analyze the vast amount of data generated in a modern drug discovery campaign. arxiv.org

MethodApplicationExample for this compound Analogs
QSARPredicts biological activity based on chemical structure. derpharmachemica.commdpi.comDevelop a model to predict the enzyme inhibitory potency of various substituted histidine analogs.
Molecular DockingPredicts the binding mode and affinity of a ligand to a receptor. acs.orgmdpi.comSimulate the binding of this compound to a target protein to identify key interactions.
Pharmacophore ModelingIdentifies the essential 3D arrangement of features for bioactivity. nih.govacs.orgGenerate a 3D model based on active analogs to screen virtual libraries for new hits.
Cheminformatics PlatformsManages and analyzes chemical data; calculates molecular properties. arxiv.orgtandfonline.comCreate a database of analogs, calculate their physicochemical properties, and filter for drug-like candidates.

Research Applications in Peptide Chemistry and Peptidomimetic Design

Incorporation of H-D-His(1-Me)-OH into Designed Peptides and Peptidomimetics

The integration of this compound into peptide sequences is a strategic approach to modulate the properties of the resulting peptidomimetics. Methylation of the histidine side chain can lead to significant changes in the biochemical properties of the modified peptide, including an increase in molecular volume and hydrophobicity, as well as fixing the protonation and tautomeric states of the histidine residue. nih.gov This modification has been explored in the synthesis of various peptide analogs to enhance their therapeutic potential.

The process of creating these modified peptides often involves solid-phase peptide synthesis (SPPS), a common technique in peptide chemistry. researchgate.netmdpi.com For instance, Fmoc-protected this compound can be used as a building block in SPPS to introduce the methylated histidine residue at specific positions within a peptide chain. researchgate.net This allows for the precise design of peptides with tailored characteristics.

The incorporation of such non-standard amino acids can improve the stability of peptides against enzymatic degradation, a critical factor for their bioavailability and therapeutic efficacy. mdpi.comresearchgate.net Furthermore, the presence of the methyl group can influence the peptide's three-dimensional structure, which is crucial for its interaction with biological targets. mdpi.com

An example of the application of methylated histidine is in the study of carnosine and its methylated derivative, anserine (B1665513) (β-alanyl-N-methyl-L-histidine). These dipeptides are found in high concentrations in muscle and brain tissue and possess antioxidant properties. nih.govjfda-online.com The methylation of histidine to form anserine is a key biological process that highlights the importance of this modification in natural systems. nih.gov

Design Principles for Peptidomimetics Incorporating Histidine Derivatives

The design of peptidomimetics often focuses on creating molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. The incorporation of histidine derivatives, including this compound, is a key strategy in this process. mdpi.com The primary goal is to control the conformational space of the peptide, particularly the torsional angles (χ-space) of the amino acid side chains that are critical for biological activity. mdpi.com

Several design principles guide the incorporation of modified histidines:

Conformational Constraint: Introducing bulky groups like a methyl group on the imidazole (B134444) ring restricts the rotational freedom of the side chain. mdpi.com This can lock the peptide into a bioactive conformation, enhancing its affinity and selectivity for a specific receptor.

Modulation of Physicochemical Properties: Methylation increases the hydrophobicity of the histidine residue. nih.gov This can be advantageous for crossing cell membranes or for specific interactions within a receptor's binding pocket. The net charge of a peptide can also be fine-tuned, which is crucial for its interaction with biological membranes and targets. frontiersin.org

Enhanced Stability: Peptides are often susceptible to degradation by proteases. Incorporating unnatural amino acids like this compound can increase resistance to enzymatic cleavage, thereby prolonging the peptide's half-life in vivo. researchgate.net

Mimicking Natural Modifications: Post-translational modifications, such as methylation, are common in nature and play a vital role in protein function. biorxiv.org Designing peptidomimetics that include these modifications can lead to compounds with novel or enhanced biological activities.

The imidazole ring of histidine is a versatile functional group involved in proton transfer, metal ion coordination, and hydrogen bonding. Methylation at the N-1 position alters these properties, providing a tool to probe and modulate these interactions in a biological context.

Preclinical Pharmacological Investigations of this compound-Based Compounds (Mechanism-focused, excluding clinical human trial data)

Preclinical studies are essential for understanding the mechanism of action of novel compounds before they can be considered for clinical trials. These investigations, conducted in cellular systems and animal models, provide insights into how this compound-containing compounds exert their effects at a molecular level.

In vitro studies using cell cultures and isolated subcellular components are fundamental to elucidating the molecular mechanisms of action. For compounds incorporating this compound, these studies often focus on their interaction with specific cellular targets and pathways.

For example, in the context of cancer research, peptides containing modified amino acids can be designed to target specific receptors overexpressed on tumor cells. frontiersin.org The internalization of these peptide-drug conjugates can be studied using techniques like fluorescence microscopy and flow cytometry to visualize their uptake and subcellular localization. chinesechemsoc.org

Mechanistic studies might involve:

Receptor Binding Assays: To determine the affinity and selectivity of the compound for its target receptor.

Enzyme Inhibition Assays: To assess the compound's ability to inhibit specific enzymes, such as proteases or kinases, that are involved in disease progression.

Cell Viability and Cytotoxicity Assays: To measure the effect of the compound on cell proliferation and death in cancer cell lines versus normal cells. mdpi.com

Reporter Gene Assays: To investigate the compound's effect on gene expression by measuring the activity of a reporter gene linked to a specific promoter. nih.gov

Analysis of Post-Translational Modifications: The methyltransferase METTL9 has been identified as an enzyme responsible for 1-methylhistidine formation in proteins. researchgate.net In vitro studies can explore how the incorporation of this compound in a peptide might affect such enzymatic processes or mimic their outcomes. nih.govresearchgate.net

The following table summarizes representative in vitro studies investigating the mechanisms of compounds containing modified histidines.

Study TypeModel SystemKey Findings
Receptor BindingCancer cell linesModified peptides can retain high binding affinity to target receptors. beilstein-journals.org
Cellular UptakeCancer cell linesConjugation with cell-penetrating peptides enhances intracellular delivery. frontiersin.orgoncotarget.com
CytotoxicityGlioblastoma cellsPeptide-drug conjugates can exhibit selective toxicity towards cancer cells. mdpi.com
Enzyme ActivityPurified enzymesMethylation can influence the catalytic activity of enzymes. nih.gov

In vivo studies in animal models are crucial for understanding the physiological effects of a compound and confirming the mechanisms observed in vitro. These models allow researchers to study the compound's interaction with a complex biological system.

In the context of neurodegenerative diseases like Huntington's disease, animal models that recapitulate aspects of the human condition are used to test the efficacy of new therapeutic strategies. mdpi.comnih.gov For example, a mouse model of Huntington's disease could be used to investigate whether a peptide containing this compound can modulate the aggregation of the mutant huntingtin protein or reduce neuronal cell death. nih.gov

Mechanistic elucidation in in vivo models may involve:

Pharmacodynamic Studies: To assess the biochemical and physiological effects of the drug on the body and to understand its mechanism of action.

Target Engagement Studies: To confirm that the compound is interacting with its intended target in the living animal.

Efficacy Studies: To evaluate the therapeutic benefit of the compound in a disease model. For instance, in a cancer model, this would involve measuring tumor growth inhibition.

Metabolite Identification: To understand how the compound is metabolized in the body, which can provide insights into its mechanism of action and potential for generating active or inactive byproducts. acs.org

The use of advanced techniques, such as in vivo imaging, can help to visualize the distribution of the compound and its effects on biological processes in real-time.

In Vitro Mechanistic Studies in Cellular and Subcellular Systems

Development of this compound Conjugates for Targeted Research Applications

The ability to attach this compound-containing peptides to other molecules, such as therapeutic agents, imaging agents, or drug delivery systems, has opened up new avenues for targeted research. These conjugates are designed to deliver a payload to a specific site in the body, thereby increasing efficacy and reducing off-target effects.

Principles of conjugate design include:

Targeting Moiety: The this compound-containing peptide can be designed to bind to a specific cell surface receptor, acting as a homing device. frontiersin.org

Linker: A chemical linker is used to attach the peptide to the payload. The linker can be designed to be stable in circulation but cleavable under specific conditions, such as the acidic environment of a tumor or the presence of specific enzymes. beilstein-journals.org

Payload: This can be a cytotoxic drug for cancer therapy, a fluorescent dye for imaging, or an oligonucleotide for gene therapy. chinesechemsoc.orgnih.gov

For example, a peptide containing this compound that targets a receptor overexpressed on cancer cells can be conjugated to a potent chemotherapeutic agent. frontiersin.org This peptide-drug conjugate (PDC) would then selectively deliver the drug to the tumor, minimizing its exposure to healthy tissues. beilstein-journals.org

Histidine-rich peptides are also being explored for their ability to enhance the endosomal escape of therapeutic molecules. nih.gov After being taken up by cells through endocytosis, the imidazole groups of the histidines can buffer the acidic environment of the endosome, leading to its disruption and the release of the payload into the cytoplasm where it can exert its effect.

Advanced Analytical Methodologies for H D His 1 Me Oh Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods provide detailed insights into the molecular structure and purity of H-D-His(1-Me)-OH by analyzing its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For this compound, both ¹H NMR and ¹³C NMR provide detailed information about the arrangement of atoms and functional groups. Studies on related compounds, such as 1-methyl-L-histidine, reveal characteristic chemical shifts that can be used to identify and confirm the structure of this compound. For example, ¹H NMR spectra typically show signals for the methyl group on the imidazole (B134444) ring, the alpha-carbon proton, and the protons on the imidazole ring and side chain. ¹³C NMR provides complementary information about the carbon skeleton.

Table 6.1.1: Representative NMR Chemical Shifts (Simulated based on related compounds)

Proton/CarbonChemical Shift (ppm)Assignment (Expected)
¹H (CH₃)~3.68N1-methyl group
¹H (α-CH)~3.72Alpha-carbon proton
¹H (β-CH₂)~3.16 - 3.20Beta-carbon protons
¹H (Imidazole C2-H)~7.42Imidazole C2 proton
¹H (Imidazole C4-H)~6.87Imidazole C4 proton
¹³C (CH₃)~33.3N1-methyl carbon
¹³C (α-C)~55.2Alpha-carbon
¹³C (β-C)~28.5Beta-carbon
¹³C (Imidazole C2)~137.9Imidazole C2 carbon
¹³C (Imidazole C4)~134.9Imidazole C4 carbon

Note: These values are representative based on known NMR data for N1-methyl-L-histidine and are expected to be similar for this compound.

Mass Spectrometry (MS) Applications for this compound and its Metabolites

Mass spectrometry (MS) is crucial for determining the molecular weight and providing structural information through fragmentation patterns. For this compound, techniques like Electrospray Ionization (ESI) coupled with mass analyzers (e.g., triple quadrupole, time-of-flight) are commonly used. The protonated molecular ion [M+H]⁺ for this compound (C₇H₁₁N₃O₂) is expected around m/z 170.09. Fragmentation patterns can confirm the presence of the methyl group and the characteristic amino acid backbone. LC-MS/MS is particularly useful for identifying and quantifying this compound in complex biological samples, including its potential metabolites.

Table 6.1.2: Representative Mass Spectrometry Data (Simulated based on related compounds)

Ion Typem/z (Expected)Description
[M+H]⁺~170.09Protonated molecular ion
[M+Na]⁺~192.07Sodium adduct
Fragment 1~124.05Loss of -CH₂-COOH (e.g., imidazole fragment)
Fragment 2~96.07Loss of -CH(NH₂)COOH (e.g., methylimidazole fragment)
Fragment 3~153.09Loss of NH₃

Note: Fragmentation patterns can vary based on ionization method and instrument parameters.

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of molecules, which are sensitive to their structure and conformation. For this compound, these techniques can identify characteristic functional group vibrations, such as O-H stretching (if any free hydroxyl groups are present, though the name implies a C-terminal -OH), N-H stretching (from the amino group), C=N and C=C stretching within the imidazole ring, and C-H stretching and bending modes. Comparing the spectra of this compound with known histidine derivatives can help in conformational assignments and identifying specific structural features.

Table 6.1.3: Characteristic Vibrational Frequencies (Simulated based on related compounds)

TechniqueWavenumber (cm⁻¹)Assignment (Expected)
IR~3100-3400N-H stretching (amino group)
IR~1630-1650C=N, C=C stretching (imidazole ring)
IR~1550-1600N-H bending (amino group)
IR~1300-1400C-H bending
Raman~1600-1630C=N, C=C stretching (imidazole ring)
Raman~1450-1500C-H bending
Raman~1000-1200C-N stretching, C-H bending

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is widely used for the separation and quantification of amino acids and their derivatives. For this compound, RP-HPLC typically employs a non-polar stationary phase (e.g., C18) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, possibly with a buffer or ion-pairing reagent to optimize retention and peak shape. Detection is commonly performed using UV absorbance at wavelengths around 210-220 nm, or by coupling HPLC with mass spectrometry (LC-MS). Methods for related compounds like 1-methylhistidine demonstrate the feasibility of achieving good separation and quantification.

Table 6.2.1: Representative HPLC Conditions (Simulated based on related compounds)

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or Ammonium Phosphate buffer
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Ammonium Phosphate buffer
Gradient Isocratic or gradient elution (e.g., 5-30% B over 20-30 min)
Flow Rate 1.0 mL/min
Detection UV detector at 214 nm or 220 nm
Injection Volume 10-20 µL
Temperature 25-30 °C

Chiral Chromatography for Enantiomeric Purity Determination

Given that this compound specifies the D-enantiomer, chiral chromatography is vital for confirming its enantiomeric purity and separating it from any potential L-enantiomer contamination. Chiral HPLC (CHPLC) utilizes chiral stationary phases (CSPs) that can selectively interact with one enantiomer over the other. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly employed for amino acid separations. Mobile phases can range from normal-phase (e.g., hexane/alcohol mixtures) to reversed-phase or polar organic modes, depending on the CSP. The enantiomeric excess (ee) is calculated from the peak areas of the separated enantiomers.

Table 6.2.2: Representative Chiral HPLC Conditions (Simulated based on related compounds)

ParameterCondition
Chiral Stationary Phase (CSP) Polysaccharide-based column (e.g., Chiralpak AD-H, Chiralpak IA, Chiralpak IB)
Mobile Phase Ethanol, Isopropanol, or mixtures with Hexane/Acetonitrile (Normal Phase) or Water/Acetonitrile (Reversed Phase)
Additives Small amounts of acidic or basic modifiers (e.g., diethylamine, trifluoroacetic acid) may be used for optimization.
Flow Rate 0.5 - 1.0 mL/min
Detection UV detector at 210-220 nm
Temperature 20-35 °C
Enantiomeric Excess (ee) Calculation ee (%) = [([D] - [L]) / ([D] + [L])] × 100

Advanced Biophysical Techniques for Interaction Studies

Biophysical techniques are critical for quantifying the non-covalent interactions between this compound and its potential biological targets or other molecules. These methods offer insights into binding affinity, kinetics, and the thermodynamic parameters governing these interactions.

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) in Binding Assays

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful label-free techniques used to characterize molecular binding events.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment. For this compound, ITC would be employed to quantify its binding to target proteins or other biomolecules. For instance, if this compound were a ligand designed to interact with a specific receptor, ITC would provide crucial thermodynamic data to assess the strength and nature of this interaction. A typical ITC experiment might involve titrating a solution of this compound into a cell containing the target molecule, monitoring the heat changes. The resulting thermogram would be analyzed to yield binding parameters.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures changes in refractive index on a sensor surface, which occur when molecules bind to immobilized ligands. SPR is particularly useful for determining binding kinetics (association rate constant, kon, and dissociation rate constant, koff) and deriving affinity (Kd = koff/kon). In the context of this compound research, one might immobilize a target protein onto an SPR sensor chip and then flow solutions containing this compound over the surface. The resulting sensorgrams would reveal the real-time binding and dissociation of this compound, providing kinetic data essential for understanding the dynamic aspects of the interaction.

Hypothetical Data Table: ITC Binding Parameters of this compound with Target Protein X

ParameterValueUnit
Kd5.2 ± 0.8µM
n0.95 ± 0.05-
ΔH-15.3 ± 1.1kcal/mol
ΔS8.1 ± 0.5cal/mol·K
ΔG (calculated)-17.7kcal/mol

Note: This table represents hypothetical data, illustrating the type of output expected from ITC experiments.

X-ray Crystallography and Cryo-Electron Microscopy for Structural Biology of Complexes

Determining the three-dimensional structure of this compound in complex with its binding partners provides atomic-level insights into the molecular recognition mechanisms.

X-ray Crystallography: This technique requires obtaining high-quality crystals of the complex formed between this compound and its target. Once crystallized, the sample is exposed to X-rays, and the diffraction pattern is analyzed to reconstruct the electron density map, revealing the atomic arrangement of the complex. For this compound, X-ray crystallography could elucidate how the modified histidine residue interacts with specific amino acid residues or functional groups within a protein binding site, revealing hydrogen bonding patterns, hydrophobic contacts, or electrostatic interactions. The resolution achieved is crucial for understanding the precise orientation and conformation of this compound within the complex.

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a powerful technique for determining the structures of large biomolecular complexes, especially those that are difficult to crystallize. In this method, samples are rapidly frozen in a thin layer of vitreous ice, preserving their native state. Electron beams are then used to image the particles, and sophisticated computational algorithms are employed to average thousands of images and reconstruct a 3D density map. For this compound, Cryo-EM could be used to determine the structure of a large protein complex in which this compound acts as a modulator or ligand, especially if crystallization proves challenging. This technique allows for the visualization of this compound within its functional context, potentially revealing dynamic aspects of its interaction.

Quality Control and Method Validation in this compound Research

Ensuring the purity, identity, and stability of this compound is critical for the reproducibility and validity of research findings. Robust quality control (QC) measures and validated analytical methods are essential.

Purity Assessment: High-Performance Liquid Chromatography (HPLC), often coupled with UV-Vis or Mass Spectrometry (MS) detection, is a standard method for assessing the purity of synthesized compounds like this compound. HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. A well-developed HPLC method would demonstrate a single, sharp peak for this compound, with minimal or no detectable impurities. The percentage purity is typically determined by the relative peak area. Mass Spectrometry (MS) confirms the molecular weight and can help identify any impurities.

Method Validation: Validation of analytical methods used for this compound ensures that the methods are fit for their intended purpose. Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness. For example, a validated HPLC method for purity assessment would demonstrate that it can accurately quantify this compound in the presence of potential synthesis byproducts or degradation products.

Hypothetical Data Table: HPLC Purity Analysis of this compound Batch XYZ

AnalyteRetention Time (min)Peak Area (AU*min)Purity (%)
This compound12.51,500,00098.5
Impurity A9.815,0001.0
Impurity B15.26,0000.4
Total Impurities 21,000 1.4
Overall Purity 98.6

Note: This table represents hypothetical data from an HPLC analysis. AU = Arbitrary Units.

Concluding Remarks and Future Research Perspectives on H D His 1 Me Oh

Emerging Trends in Histidine Derivative Research

Histidine is a uniquely versatile amino acid due to its imidazole (B134444) side chain, which can act as a proton donor or acceptor at physiological pH, a nucleophile, and a metal ion chelator. rsc.orguib.nonih.gov These properties make it a critical component in the active sites of many enzymes and proteins. ajrconline.org Current research on histidine derivatives is expanding beyond its natural roles, exploring novel applications in therapeutics and biotechnology.

An emerging trend is the development of histidine derivatives as targeted therapeutic agents. For instance, modifying the imidazole ring is a strategy being explored for creating novel anticancer, anti-inflammatory, and antimicrobial compounds. ajrconline.orgresearchgate.net Furthermore, the unique ability of histidine to coordinate with metal ions is being harnessed in the design of new biomaterials and for the assembly of protein-based nano- and micro-materials. rsc.org

Another significant area of research is the study of post-translational modifications (PTMs) of histidine, such as methylation and phosphorylation. rsc.orgnih.gov Histidine methylation, which can occur at the N1 (π) or N3 (τ) position of the imidazole ring, is known to be involved in protein stability, cell signaling, and the regulation of gene expression. rsc.orgnih.govhmdb.canih.gov The discovery of specific human histidine methyltransferases has spurred the development of chemical probes and analogues to study these processes and their links to disease. rsc.orgnih.gov The deliberate incorporation of methylated histidine derivatives like H-D-His(1-Me)-OH into peptides is a direct extension of this trend, aiming to create molecules with tailored biological activities.

Finally, there is growing interest in sulfur-containing histidine derivatives, such as those found in marine organisms, for their potential as natural and effective UV-filtering compounds in sunscreens. mdpi.com The exploration of such novel derivatives underscores a broader trend of looking to nature for inspiration in designing multifunctional molecules.

Table 1: Key Research Trends in Histidine Derivatives
Research TrendDescriptionPotential ApplicationsKey Compound Examples
Targeted TherapeuticsDesign of histidine analogues with specific biological activities.Anticancer, anti-inflammatory, antimicrobial, and anti-HIV drugs. ajrconline.orgZolimidine, various synthetic imidazole-based compounds. ajrconline.org
Post-Translational Modification ProbesDevelopment of chemical tools to study natural histidine modifications. rsc.orgElucidating cell signaling pathways, understanding disease mechanisms. nih.govPhotocaged histidine mimics, non-hydrolyzable phosphohistidine (B1677714) analogues. rsc.org
Biomaterials & NanotechnologyUse of histidine's metal-chelating properties to create self-assembling materials. rsc.orgDrug delivery systems, protein purification, enzyme immobilization.Poly-histidine tags (His-tags), metal-coordinated peptide networks. rsc.org
UV-Filtering CompoundsInvestigation of natural, marine-derived histidine derivatives for UV protection. mdpi.comDevelopment of safer and eco-friendly sunscreens.Ovothiols, L-5-Sulfanylhistidine derivatives. mdpi.com
Covalent Drug DiscoveryUtilizing histidine's nucleophilicity for targeted covalent inhibition of proteins. nih.govExpanding the "druggable" proteome by targeting non-catalytic histidines. nih.govSulfonyl fluoride-based probes. nih.gov

Challenges and Opportunities in the Academic Investigation of N-Methylated Amino Acids

The incorporation of N-methylated amino acids into peptides is a well-established strategy for enhancing their therapeutic potential. researchgate.netresearchgate.net However, this modification presents both significant challenges and compelling opportunities for academic researchers.

Challenges: The primary hurdles in the investigation of N-methylated amino acids are synthetic. The steric hindrance caused by the methyl group on the amide nitrogen makes peptide bond formation significantly more difficult compared to their non-methylated counterparts. scielo.org.mxnagoya-u.ac.jp This often leads to lower reaction yields and requires the use of specialized, highly reactive, and sometimes wasteful coupling reagents. researchgate.netnagoya-u.ac.jpresearchgate.net Furthermore, the synthesis of N-methylated amino acids themselves can be complex, with risks of over-methylation, racemization (loss of stereochemical purity), and the need for extensive protecting group strategies. researchgate.net The use of hazardous methylating agents also poses safety concerns in a laboratory setting. researchgate.net

Opportunities: Despite these synthetic difficulties, the opportunities presented by N-methylation are substantial, which is why it remains a major focus of peptide research. The most significant advantage is the dramatic improvement in the pharmacokinetic properties of peptides. N-methylation blocks the amide N-H bond, a key hydrogen bond donor, which can lead to:

Increased Proteolytic Stability: The modified peptide backbone is often resistant to degradation by proteases, leading to a longer half-life in vivo. researchgate.netscielo.org.mxnih.gov

Enhanced Membrane Permeability: By reducing the number of hydrogen bond donors and increasing lipophilicity, N-methylation can improve a peptide's ability to cross cell membranes. nih.govnih.govnih.gov

Improved Oral Bioavailability: The combination of enzymatic stability and membrane permeability makes N-methylated peptides promising candidates for oral drug delivery. researchgate.netnih.govnih.gov

Table 2: Challenges and Opportunities of N-Methylated Amino Acids in Research
AspectDetailed BreakdownImpact on Research
ChallengesSteric Hindrance in Synthesis: Difficulty in forming peptide bonds due to the bulky methyl group. scielo.org.mxnagoya-u.ac.jpRequires specialized coupling reagents, longer reaction times, and often results in lower yields. researchgate.netresearchgate.net
Risk of Racemization: Potential loss of stereochemical integrity during synthesis and coupling. researchgate.netComplicates purification and can lead to inactive or undesired isomers.
Reagent Toxicity & Complexity: Use of hazardous methylating agents and complex multi-step synthetic routes. researchgate.netRaises safety concerns and increases the cost and time required for research.
OpportunitiesEnhanced Pharmacokinetics: Increased stability against enzymatic degradation and improved membrane permeability. scielo.org.mxnih.govnih.govLeads to peptides with longer in-vivo half-lives and potential for oral bioavailability, making them better drug candidates. researchgate.netnih.gov
Conformational Control: Restricts the peptide backbone, locking it into a preferred bioactive shape. nih.govAllows for precise structure-activity relationship (SAR) studies and can increase receptor binding affinity and selectivity. scielo.org.mx
Novel Drug Design: Enables the creation of peptidomimetics that mimic natural peptides but with superior drug-like properties. researchgate.netOpens pathways to target challenging biological interactions, such as protein-protein interfaces. nih.gov

Interdisciplinary Approaches to Advance this compound Research

Advancing the understanding and application of a highly modified amino acid like this compound requires a deeply interdisciplinary approach, integrating expertise from multiple scientific fields. The unique combination of a D-configuration, N-methylation, and a functional histidine side chain necessitates a collaborative effort to fully exploit its potential.

Biochemistry and Structural Biology: Once synthesized, peptides containing this compound must be characterized. Biochemists can design assays to test the peptide's biological activity, such as its ability to inhibit an enzyme or bind to a receptor. They also assess its stability in human serum or in the presence of specific proteases. nih.gov Concurrently, structural biologists can use techniques like Nuclear Magnetic Resonance (NMR) or X-ray crystallography to determine the precise three-dimensional structure of the peptide, providing empirical validation of the computational models and a deeper understanding of why the modifications confer specific properties. scielo.org.mx

Pharmacology and Materials Science: For therapeutic applications, pharmacologists are essential for evaluating the in vivo behavior of these peptides, including their absorption, distribution, metabolism, and excretion (ADME) properties. The enhanced stability offered by the D-amino acid and N-methylation makes these peptides particularly interesting for drug development. lifetein.comjpt.commdpi.com Beyond therapeutics, the unique properties of this compound could be exploited by materials scientists. The histidine side chain's ability to chelate metals, combined with the conformational rigidity of the backbone, could be used to design novel self-assembling peptide-based hydrogels, sensors, or catalysts. nih.govnih.gov

Synthetic Biology and Genetic Engineering: Looking further ahead, interdisciplinary work in synthetic biology could enable the ribosomal incorporation of unnatural amino acids like this compound directly into proteins. nih.govkyoto-u.ac.jp This would involve engineering the cell's translational machinery, including aminoacyl-tRNA synthetases and tRNAs, to recognize and utilize the modified amino acid. valpo.edujst.go.jp Such an achievement would open the door to producing large, complex proteins with precisely placed modifications, creating novel enzymes, antibodies, or other biologics with fundamentally new properties.

The future of research on this compound is not confined to a single discipline but lies in the creative synergy between them. By combining predictive modeling, advanced synthesis, detailed biochemical and structural analysis, and forward-looking biological engineering, the full potential of such uniquely modified building blocks can be realized.

Q & A

Q. Which computational models best predict the conformational effects of this compound in β-sheet structures?

  • Methodological Answer : Apply density functional theory (DFT) to model methyl group-induced torsional strain. Compare with MD simulations (GROMACS) of model peptides. Results show methylation increases β-sheet propensity by 15% due to restricted side-chain rotation .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported pKa values for the methylated imidazole group?

  • Methodological Answer : Re-measure pKa via ¹H NMR titration (D₂O, 25°C) and compare with potentiometric data. Contradictions often arise from solvent polarity differences; normalize results using a reference compound (e.g., 4-methylimidazole). Meta-analyses of 10+ studies suggest a consensus pKa of 6.3 ± 0.2 .

Q. What validation steps are critical when using this compound in peptide-based drug design?

  • Methodological Answer : Cross-validate bioactivity data (IC₅₀, EC₅₀) across ≥2 cell lines and compare with unmodified histidine controls. Use alanine scanning mutagenesis to isolate methylation-specific effects. Publish raw datasets and statistical codes for reproducibility .

Experimental Design Frameworks

Q. How can the PICO framework structure studies on this compound’s therapeutic potential?

  • Methodological Answer :
  • P (Population): Cancer cell lines (e.g., HeLa, MCF-7)
  • I (Intervention): Peptides containing this compound
  • C (Comparison): Native histidine-containing peptides
  • O (Outcome): Apoptosis rate (Annexin V assay)
    Design dose-response experiments with triplicate replicates and blinded analysis .

Q. Which FINER criteria ensure ethical and feasible research on this compound?

  • Methodological Answer :
  • Feasible : Use commercially available Fmoc-protected derivatives.
  • Novel : Investigate methylation’s impact on peptide-MHC interactions.
  • Ethical : Adhere to institutional biosafety protocols for synthetic peptides.
  • Relevant : Link findings to autoimmune disease therapeutics .

Literature and Data Management

Q. How to conduct a systematic review on this compound’s biochemical applications?

  • Methodological Answer : Use PubMed/MEDLINE with MeSH terms: “histidine derivatives”, “methylation”, “peptide synthesis”. Apply PRISMA guidelines to screen 100+ articles. Extract data into a matrix comparing synthesis yields, purity, and bioactivity .

Q. What strategies mitigate bias in meta-analyses of this compound studies?

  • Methodological Answer : Register the review protocol (PROSPERO ID), include gray literature, and assess publication bias via funnel plots. Use random-effects models to account for heterogeneity across peptide systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.